disodium;benzene-1,3-diolate

Vue d'ensemble

Description

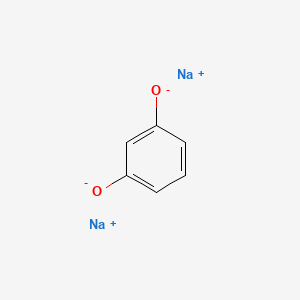

disodium;benzene-1,3-diolate is a chemical compound derived from 1,3-benzenediol, also known as resorcinol. It is a sodium salt form where two sodium ions are associated with one molecule of 1,3-benzenediol. This compound is known for its various applications in chemical synthesis, pharmaceuticals, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Benzenediol can be synthesized through several methods:

- Co-melting of m-iodophenol, m-hydroxybenzenesulfonic acid, and potassium carbonate .

- Interaction of nitrous acid with m-aminophenol .

- Hydrogenation of m-dinitrobenzene to produce m-diphenylamine, followed by hydrolysis with hydrochloric acid .

Industrial Production Methods: Industrial production of 1,3-benzenediol typically involves:

- Dialkylation of benzene with propylene to form 1,3-diisopropylbenzene .

- Oxidation and Hock rearrangement of this disubstituted arene to yield acetone and resorcinol .

Analyse Des Réactions Chimiques

Types of Reactions: disodium;benzene-1,3-diolate undergoes various chemical reactions, including:

- Oxidation : It can be oxidized to form quinones.

- Reduction : Partial hydrogenation yields dihydroresorcinol, also known as 1,3-cyclohexanedione .

- Substitution : It can participate in electrophilic aromatic substitution reactions.

- Oxidizing agents : Hydrogen peroxide, potassium permanganate.

- Reducing agents : Hydrogen gas in the presence of a catalyst.

- Substitution reagents : Halogens, nitrating agents.

- Oxidation : Quinones.

- Reduction : 1,3-cyclohexanedione.

- Substitution : Halogenated or nitrated derivatives of 1,3-benzenediol.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemical Synthesis

- Disodium benzene-1,3-diolate serves as a crucial intermediate in synthesizing various organic compounds. It participates in oxidation and reduction reactions, yielding products such as quinones and dihydroresorcinol.

- Reactions :

- Oxidation : Can be oxidized to form quinones using agents like hydrogen peroxide.

- Reduction : Partial hydrogenation leads to dihydroresorcinol.

2. Biological Applications

- The compound is employed in studying enzyme-catalyzed reactions involving oxidoreductases. Its role as a substrate or inhibitor can elucidate mechanisms in biochemical pathways.

- Keratolytic Activity : It helps in treating skin disorders by promoting the shedding of dead skin cells and inhibiting bacterial growth.

3. Pharmaceutical Uses

- Disodium benzene-1,3-diolate is utilized in topical formulations for treating conditions such as acne, seborrheic dermatitis, eczema, and psoriasis due to its antibacterial properties and ability to promote skin regeneration .

- Regulatory bodies have noted its use in hair dye formulations with specific concentration limits to mitigate potential skin sensitization risks .

4. Industrial Applications

- The compound finds applications in the production of dyes, adhesives, and resins. Its chemical properties allow it to act as a stabilizing agent in various formulations .

Case Studies

Mécanisme D'action

The mechanism of action of 1,3-benzenediol, sodium salt (1:2) involves its interaction with various molecular targets:

- Keratolytic activity : Helps in removing hard, scaly, or roughened skin by breaking down keratin .

- Antibacterial activity : Inhibits the growth of bacteria on the skin.

- Thyroid peroxidase inhibition : Blocks the synthesis of thyroid hormones by interfering with the iodination of tyrosine and the oxidation of iodide .

Comparaison Avec Des Composés Similaires

disodium;benzene-1,3-diolate can be compared with other similar compounds such as:

- 1,2-Benzenediol (Catechol) : Differentiated by the position of hydroxyl groups on the benzene ring.

- 1,4-Benzenediol (Hydroquinone) : Known for its use in photographic development and skin lightening products.

- Phenol : A simpler structure with only one hydroxyl group, used as a disinfectant and in the production of plastics.

Activité Biologique

Disodium benzene-1,3-diolate, also known as disodium resorcinol, is a sodium salt derived from 1,3-benzenediol (resorcinol). This compound has garnered attention for its diverse biological activities and applications in various fields such as pharmaceuticals, biochemistry, and industrial chemistry.

- Molecular Formula : C6H6Na2O2

- CAS Number : 6025-45-2

- Structure : The compound contains two sodium ions associated with one molecule of 1,3-benzenediol, contributing to its solubility and reactivity.

Disodium benzene-1,3-diolate exhibits several biological activities through various mechanisms:

- Keratolytic Activity : It aids in the removal of hard and scaly skin by breaking down keratin.

- Antibacterial Activity : The compound inhibits bacterial growth on the skin, making it useful in dermatological applications.

- Thyroid Peroxidase Inhibition : It interferes with thyroid hormone synthesis by blocking the iodination of tyrosine and oxidation of iodide.

Antimicrobial Properties

Research indicates that disodium benzene-1,3-diolate possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for topical treatments in dermatology.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of disodium benzene-1,3-diolate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

Dermatological Applications

Due to its keratolytic and antibacterial properties, disodium benzene-1,3-diolate is commonly used in topical formulations for treating skin conditions such as:

- Acne

- Eczema

- Psoriasis

- Seborrheic dermatitis

These applications are supported by clinical studies that highlight the compound's efficacy in reducing inflammation and promoting skin healing.

Enzyme Interaction Studies

Disodium benzene-1,3-diolate has been employed in biochemical research to study enzyme-catalyzed reactions. Its interaction with oxidoreductases has been particularly noted, providing insights into metabolic pathways involving phenolic compounds.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Inhibits bacterial growth on skin | |

| Keratolytic | Breaks down keratin for smoother skin | |

| Thyroid Hormone Inhibition | Blocks iodination of tyrosine |

Industrial Applications

In addition to its biological applications, disodium benzene-1,3-diolate is utilized in various industrial processes:

- Chemical Synthesis : Acts as an intermediate in synthesizing organic compounds.

- Dyes and Resins Production : Used in formulating dyes and adhesives due to its chemical stability.

Comparison with Related Compounds

Disodium benzene-1,3-diolate can be compared with other similar compounds based on their structure and biological activity:

| Compound | Structure Type | Key Applications |

|---|---|---|

| 1,2-Benzenediol (Catechol) | Hydroxyl groups at positions 1 & 2 | Antioxidant properties |

| 1,4-Benzenediol (Hydroquinone) | Hydroxyl groups at positions 1 & 4 | Skin lightening agent |

| Phenol | Single hydroxyl group | Disinfectant and plastic production |

Propriétés

IUPAC Name |

disodium;benzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2.2Na/c7-5-2-1-3-6(8)4-5;;/h1-4,7-8H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGPSMCICHVTB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-46-3 (Parent) | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890610 | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6025-45-2 | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.